molecular formula C13H12ClN3O3 B2993763 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 2034575-43-2

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2993763
CAS No.: 2034575-43-2
M. Wt: 293.71
InChI Key: ZINUNRQWWCCAEH-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034575-43-2) is an organic compound with the molecular formula C13H12ClN3O3 and a molecular weight of 293.70 . This reagent features a pyrrolidine core linked to both a 5-chloropyrimidine group via an ether bond and a furan-2-yl moiety via a methanone functional group . Its primary research application is as a key chemical building block in medicinal chemistry and drug discovery efforts. This compound is of significant interest in the development of inhibitors for cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that play critical roles in regulating the cell cycle and transcription, and their dysregulation is a hallmark of various cancers. As part of a class of molecules investigated for their therapeutic potential, this compound serves as a valuable intermediate for researchers designing and synthesizing novel small-molecule therapeutics targeting these kinases . The structure-activity relationship (SAR) studies derived from such compounds help scientists optimize potency, selectivity, and pharmacokinetic properties. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-9-6-15-13(16-7-9)20-10-3-4-17(8-10)12(18)11-2-1-5-19-11/h1-2,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINUNRQWWCCAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule notable for its diverse biological activities. It integrates multiple heterocyclic structures, including pyrimidine, pyrrolidine, and furan, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of the compound is C13H15ClN4O2C_{13}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 296.74 g/mol. The presence of chlorine in the pyrimidine ring is significant for its reactivity and biological activity. The compound exhibits moderate solubility in polar solvents due to its functional groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization of appropriate precursors under basic or acidic conditions.
  • Introduction of the Chloropyrimidine Moiety : The pyrrolidine intermediate reacts with a chloropyrimidine derivative using coupling reagents like EDCI or DCC.
  • Attachment of the Furan Group : This final step involves coupling the furan moiety to the chloropyrimidine-pyrrolidine structure.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.

Pharmacological Applications

The compound has shown potential in various therapeutic areas:

  • Anti-inflammatory Activity : Studies suggest that it may exhibit anti-inflammatory effects through COX inhibition, similar to other pyrimidine derivatives.
  • Antiviral Properties : Compounds with structural similarities have demonstrated antiviral activity, particularly against viruses that exploit the pyrimidine biosynthesis pathway .
  • Anticancer Potential : The integration of different heterocycles may enhance its efficacy as an anticancer agent by targeting specific kinases involved in cell proliferation and survival .

Research Findings and Case Studies

Recent studies have highlighted significant findings regarding the biological activity of this compound:

StudyFindings
Chopra et al. (2015) Identified chloroethyl pyrimidine nucleosides that inhibited cell proliferation and migration in carcinoma cell lines .
Garavaglia et al. (2018) Demonstrated that pyrimidine biosynthesis inhibitors can amplify interferon production, enhancing antiviral responses .
ACS Journal (2022) Reported on novel 2,4,5-trisubstituted pyrimidines targeting plasmodial kinases, indicating potential for antimalarial therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity (Reported)
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone C₁₃H₁₁ClN₃O₃ Pyrrolidine, 5-Cl-pyrimidinyl, furan-2-yl 300.70 Limited data; hypothesized kinase inhibition
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone C₁₈H₁₇FN₄O₂ Piperidine, 5-F-pyrimidinyl, indole 340.40 Anticancer activity (in vitro)
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one C₂₃H₁₈ClFN₆O Pyrrolo-pyrimidine, chloropyridine 472.88 Kinase inhibitor (IC₅₀ = 12 nM)
2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one C₂₉H₂₀F₂N₆O₂ Pyrazolo-pyrimidine, chromenone 536.40 Antiproliferative activity (GI₅₀ < 1 μM)

Key Findings

Substituent Effects on Bioactivity :

  • The 5-chloropyrimidinyl group in the target compound is associated with enhanced electrophilicity compared to its 5-fluoro analog (Table 1, entry 2). Fluorine’s electron-withdrawing nature improves metabolic stability but may reduce target engagement in kinase inhibition assays .
  • Replacement of pyrrolidine with piperidine (e.g., entry 2) increases ring size, altering conformational flexibility and binding pocket compatibility in kinase domains .

Heterocyclic Core Variations: Compounds with fused bicyclic systems (e.g., pyrrolo-pyrimidine in entry 3) exhibit superior kinase inhibition due to improved π-π stacking interactions . The furan-2-yl methanone group in the target compound may confer moderate solubility but lacks the hydrogen-bonding capacity of indole (entry 2), which is critical for protein-ligand interactions .

Synthetic Accessibility: The target compound’s synthesis likely follows nucleophilic substitution at the pyrimidin-2-yl position, similar to methods for entry 2 (1,4-dioxane, triethylamine) . However, intermediates like ethyl cyanoacetate (used in entry 1) or boronic acids (entry 5) are absent in its pathway, suggesting divergent synthetic challenges .

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